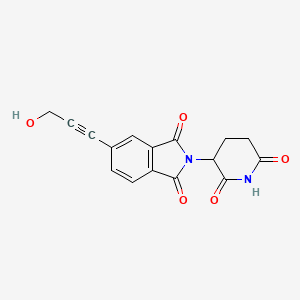

Thalidomide-5'-propargyl-OH

Description

Evolution of Targeted Protein Degradation Strategies

The field of targeted protein degradation has rapidly evolved, driven by the need to overcome the limitations of conventional small molecule inhibitors. frontiersin.org This evolution has led to the development of sophisticated strategies that can target proteins previously considered "undruggable." nih.gov

Historical Context of Molecular Glue Degraders: Thalidomide (B1683933) as a Seminal Example

The concept of molecular glue degraders was retrospectively established with the discovery of the mechanism of action of thalidomide. cellgs.comnih.gov Initially marketed in the late 1950s as a sedative, thalidomide was later found to possess potent anti-cancer and immunomodulatory properties. oup.comcellgs.comacs.org It was discovered that thalidomide functions by binding to the E3 ubiquitin ligase cereblon (CRBN), altering its substrate specificity to induce the degradation of specific proteins, such as IKAROS family zinc finger proteins (IKZF1 and IKZF3). cellgs.comnih.gov This serendipitous discovery laid the groundwork for the rational design of molecular glues. cellgs.comnih.gov Thalidomide and its analogs, lenalidomide (B1683929) and pomalidomide, are now recognized as foundational examples of molecular glue degraders. oup.comnih.gov

Differentiation of Targeted Protein Degradation from Conventional Small Molecule Inhibition

Targeted protein degradation offers several distinct advantages over traditional small molecule inhibition. biochempeg.com

| Feature | Targeted Protein Degradation (TPD) | Conventional Small Molecule Inhibition |

| Mechanism of Action | Event-driven, catalytic degradation of the target protein. nih.govnih.gov | Occupancy-driven, requires continuous binding to the active site. nih.gov |

| Target Scope | Can target "undruggable" proteins lacking enzymatic active sites. nih.gov | Primarily targets proteins with well-defined binding pockets. cellgs.com |

| Effect on Protein | Eliminates all functions of the protein (enzymatic and non-enzymatic/scaffolding). frontiersin.orgbiochempeg.com | Typically inhibits only the enzymatic function of the protein. biochempeg.com |

| Efficacy | Can be effective at lower concentrations due to its catalytic nature. nih.gov | Requires sustained high concentrations for efficacy. nih.gov |

| Resistance | Can overcome resistance mechanisms like target overexpression or mutations. frontiersin.orgnih.gov | Susceptible to resistance due to mutations in the binding site or target overexpression. |

| Pharmacodynamics | Can lead to a prolonged duration of action even after the degrader is cleared. drughunter.com | Effect is generally tied to the pharmacokinetic profile of the inhibitor. |

Proteolysis Targeting Chimeras (PROTACs) as a Catalytic Therapeutic Modality

PROTACs are a major class of TPD agents that have garnered significant attention for their therapeutic potential. nih.govnih.gov They represent a versatile platform for inducing the degradation of a wide range of target proteins. nih.gov

Conceptual Framework of Bifunctional Degraders

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govrsc.orgacs.org This bifunctional design allows the PROTAC to act as a bridge, bringing the POI and the E3 ligase into close proximity to form a ternary complex. nih.govcontractpharma.com This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. nih.govyoutube.com

Mechanistic Advantages of PROTACs in Modulating Protein Function

The catalytic nature of PROTACs provides several mechanistic advantages. A single PROTAC molecule can induce the degradation of multiple POI molecules, leading to potent and sustained protein knockdown. cellgs.comnih.gov This "event-driven" mechanism means that PROTACs can be effective at substoichiometric concentrations. nih.gov Furthermore, by degrading the entire protein, PROTACs can abrogate all of its functions, including non-enzymatic scaffolding roles, which is a significant advantage over inhibitors that only block a specific enzymatic activity. frontiersin.orgbiochempeg.com This can lead to more profound and durable biological effects. nih.gov

Role of E3 Ubiquitin Ligases in Targeted Protein Degradation

E3 ubiquitin ligases are central to the TPD process, as they are responsible for recognizing and marking substrate proteins for degradation. nih.govbohrium.com The human genome encodes over 600 E3 ligases, offering a vast landscape for the development of selective degraders. nih.govnih.gov However, only a handful of these, most notably Cereblon (CRBN) and Von Hippel-Lindau (VHL), have been extensively utilized in the design of PROTACs and molecular glues. nih.gov The choice of E3 ligase can influence the tissue selectivity and degradation efficiency of a TPD agent. drughunter.comyoutube.com The development of new ligands for different E3 ligases is an active area of research aimed at expanding the scope and precision of targeted protein degradation. nih.gov

Cereblon (CRBN) as a Key E3 Ligase Substrate Receptor

Cereblon (CRBN) is a substrate receptor component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, designated as CRL4^CRBN^. biorxiv.orgresearchgate.netnih.gov This complex plays a crucial role in the UPS by recognizing specific proteins for ubiquitination. nih.govresearchgate.net The discovery that thalidomide exerts its therapeutic and teratogenic effects by binding to CRBN was a landmark finding in the field of TPD. nih.govnih.gov

The binding of thalidomide or its analogs to CRBN alters the substrate specificity of the CRL4^CRBN^ complex. researchgate.netnih.gov This means that in the presence of these molecules, the E3 ligase is redirected to new protein targets, known as neosubstrates, which it then ubiquitinates and sends for degradation. researchgate.netcornell.edunih.gov This mechanism is the basis for the therapeutic effects of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, which induce the degradation of specific transcription factors such as IKZF1 and IKZF3. nih.govnih.govfrontiersin.org

The CRBN-DDB1 complex has a thalidomide-binding domain (TBD) where the glutarimide (B196013) moiety of thalidomide and its derivatives binds. researchgate.netnih.gov Structural studies have revealed that the phthalimide (B116566) ring of thalidomide has a solvent-exposed region, which can be modified without significantly impacting its binding to CRBN. nih.govresearchgate.net This feature is critical for its use in PROTACs, as it allows for the attachment of linkers and POI ligands.

Mechanism of E3 Ligase Recruitment and Substrate Ubiquitination

The recruitment of the E3 ligase and subsequent ubiquitination of a target protein by a PROTAC is a multi-step process. youtube.com First, the PROTAC, a bifunctional molecule, forms a ternary complex by simultaneously binding to both the POI and the E3 ligase, in this case, the CRL4^CRBN^ complex via its thalidomide-based ligand. frontiersin.orgbiorxiv.org The formation of this ternary complex is a critical step that brings the E3 ligase into close proximity with the target protein. nih.gov

Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 ubiquitin-conjugating enzyme to a lysine (B10760008) residue on the surface of the POI. frontiersin.org This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome. frontiersin.orgnih.gov The proteasome then unfolds and degrades the polyubiquitinated POI into smaller peptides, effectively eliminating it from the cell. nih.govnih.gov The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules. youtube.com

Structure

3D Structure

Properties

Molecular Formula |

C16H12N2O5 |

|---|---|

Molecular Weight |

312.28 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-(3-hydroxyprop-1-ynyl)isoindole-1,3-dione |

InChI |

InChI=1S/C16H12N2O5/c19-7-1-2-9-3-4-10-11(8-9)16(23)18(15(10)22)12-5-6-13(20)17-14(12)21/h3-4,8,12,19H,5-7H2,(H,17,20,21) |

InChI Key |

HQOKBUZNZQOYFF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Thalidomide 5 Propargyl Oh

Synthetic Approaches to Thalidomide-5'-propargyl-OH and Related Propargyl Derivatives

The synthesis of this compound and its analogs hinges on the precise functionalization of the thalidomide (B1683933) scaffold. The thalidomide molecule consists of a phthalimide (B116566) ring and a glutarimide (B196013) ring, and modifications can be introduced at various positions to modulate its activity and enable further chemical reactions. nih.govwjbphs.com

Strategies for Site-Specific Functionalization at the Glutarimide Ring (e.g., 5'-position)

The glutarimide ring of thalidomide is a key site for introducing chemical diversity. wjbphs.com Hydroxylation of the glutarimide ring at the 5'-position yields 5'-hydroxythalidomide, a known metabolite of thalidomide. nih.gov This hydroxyl group serves as a crucial attachment point for further derivatization.

One common strategy involves the direct synthesis from thalidomide. For instance, a series of water-soluble thalidomide prodrugs were prepared by derivatizing the nitrogen of the glutarimide ring. nih.gov This was achieved by reacting hydroxymethyl thalidomide with esters of amino acids and succinic acid derivatives. nih.gov While this highlights the reactivity of the glutarimide ring, the synthesis of this compound specifically requires functionalization at the 5'-carbon.

Studies have shown that 5'-hydroxythalidomide itself exhibits biological activity, suggesting that modifications at this position are well-tolerated for maintaining interaction with its target protein, cereblon (CRBN). nih.gov The synthesis of this compound would therefore likely proceed through an intermediate like 5'-hydroxythalidomide, where the hydroxyl group is then converted to a propargyl ether. This targeted functionalization allows for the precise placement of the propargyl handle, which is essential for its subsequent use in constructing PROTACs.

Incorporation of the Propargyl Moiety as a Bioorthogonal Handle

The propargyl group, containing a terminal alkyne, is an excellent bioorthogonal handle. This means it is chemically stable under biological conditions but can readily participate in specific chemical reactions, most notably "click chemistry," with a corresponding azide (B81097) partner. medchemexpress.com This feature is paramount for the modular synthesis of PROTACs.

Thalidomide-propargyl derivatives are designed to be key intermediates in the synthesis of PROTACs based on CRBN. medchemexpress.com The alkyne group at the end of the propargyl linker can be directly used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form a stable triazole ring, connecting the thalidomide moiety to a linker and ultimately to a ligand that binds to the target protein of interest. medchemexpress.commedchemexpress.com This modular approach allows for the rapid generation of libraries of PROTACs with different linkers and target-binding ligands.

Click Chemistry Platforms for Efficient Conjugation

Click chemistry, a concept introduced by K.B. Sharpless, refers to a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. technologynetworks.com Its application has been instrumental in the development of PROTACs.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in PROTAC Synthesis

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction used in PROTAC synthesis. technologynetworks.comresearchgate.net This reaction efficiently and specifically joins a molecule containing an azide group with a molecule containing a terminal alkyne, such as this compound, to form a stable triazole linkage. rsc.orgmedchemexpress.com

This strategy has been successfully employed to create libraries of PROTACs. rsc.org For example, a BRD4 ligand (JQ1) functionalized with an azide can be "clicked" onto a thalidomide derivative bearing a terminal alkyne, like this compound, to generate a BRD4-degrading PROTAC. rsc.org The efficiency and mild reaction conditions of CuAAC make it ideal for the late-stage assembly of complex molecules like PROTACs. technologynetworks.comrsc.org

Alternative Bioorthogonal Ligations for this compound

While CuAAC is the most common, other bioorthogonal ligation methods can also be utilized with propargylated thalidomide derivatives. One such alternative is the strain-promoted alkyne-azide cycloaddition (SPAAC). SPAAC does not require a cytotoxic copper catalyst, making it suitable for in-cell applications. medchemexpress.com

Another approach involves the Diels-Alder reaction between a tetrazine and a strained alkene. researchgate.net In this scenario, a thalidomide derivative could be functionalized with a tetrazine, which then reacts rapidly with a trans-cyclooctene (B1233481) (TCO)-labeled ligand to form a PROTAC. explorationpub.com These alternative ligations expand the toolkit available for constructing PROTACs and can offer advantages in specific contexts, such as avoiding copper catalysis.

Design and Synthesis of Linker Systems for PROTAC Construction

The linker connecting the E3 ligase ligand (e.g., thalidomide) and the target protein ligand is a critical component of a PROTAC, significantly influencing its efficacy and physicochemical properties. explorationpub.comnih.gov

The length, rigidity, and hydrophilicity of the linker are all important design parameters. explorationpub.com Linkers are commonly based on polyethylene (B3416737) glycol (PEG) chains, alkyl chains, or a combination of both. explorationpub.comsigmaaldrich.cn The optimal linker length can vary depending on the target protein and E3 ligase, with studies showing that both short and long linkers can be effective. explorationpub.com

The synthesis of these linkers often involves multi-step chemical processes to incorporate the desired properties and terminal functional groups for attachment to the thalidomide and target ligand moieties. For instance, a linker can be synthesized with a terminal amine for amide bond formation with a carboxylic acid-functionalized ligand, and an azide or alkyne at the other end for click chemistry conjugation with this compound. nih.gov The modular nature of these synthetic routes allows for the creation of a diverse range of linkers to optimize PROTAC performance. sigmaaldrich.cn

Interactive Table of PROTAC Linker Components

| Linker Type | Common Building Blocks | Key Properties |

| PEG Linkers | Ethylene glycol units | Hydrophilic, flexible |

| Alkyl Chains | Methylene units | Hydrophobic, flexible |

| Rigid Linkers | Aromatic rings, alkynes | Constrained conformation |

Polyethylene Glycol (PEG)-Based Linkers and Their Structural Diversity

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their flexibility, hydrophilicity, and straightforward synthesis. nih.gov The length and composition of the linker are crucial for the efficacy of the PROTAC, as they influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govnih.gov A variety of thalidomide derivatives featuring PEG linkers of different lengths and functionalities have been synthesized to explore this structural diversity. These serve as building blocks for the modular construction of PROTAC libraries. tenovapharma.comjenkemusa.comdcchemicals.com

Examples of such building blocks include:

Thalidomide-5'-O-PEG3-propargyl: This molecule incorporates a three-unit PEG linker attached to the 5-position of the thalidomide phthalimide ring, terminating in a propargyl group. tenovapharma.com

Thalidomide-PEG4-Propargyl: Featuring a four-unit PEG linker, this derivative provides a greater distance between the thalidomide core and the point of conjugation. medchemexpress.combpsbioscience.comsigmaaldrich.com

Thalidomide-5'-propargyl-PEG5-OH: This building block has a five-unit PEG linker with a terminal hydroxyl group, allowing for further chemical modification or direct conjugation to a target ligand. broadpharm.com

The synthesis of these derivatives generally involves the reaction of a functionalized thalidomide, such as 4-hydroxythalidomide, with a PEG linker that has a terminal propargyl group. jenkemusa.com The availability of these varied PEGylated thalidomide-propargyl derivatives allows researchers to systematically investigate the impact of linker length on PROTAC activity. nih.gov

Chemically Diverse Linker Scaffolds for Optimizing Ternary Complex Formation

While PEG linkers are common, the exploration of chemically diverse linker scaffolds is essential for optimizing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). nih.govnih.gov The linker is not merely a spacer but can actively participate in interactions that either stabilize or destabilize this complex, thereby influencing the efficiency of protein degradation. nih.gov

Beyond simple alkyl and PEG chains, more rigid or conformationally constrained linkers are being investigated. nih.gov The rationale is that a more defined linker structure can reduce the entropic penalty of forming the ternary complex and pre-organize the binding moieties for optimal presentation to their respective proteins.

The propargyl group on this compound is a key enabler for incorporating such diverse linkers. Through CuAAC click chemistry, a wide array of azide-functionalized linker scaffolds can be readily attached. nih.govnih.gov This allows for the rapid generation of PROTACs with linkers possessing different lengths, rigidities, and chemical properties. For instance, linkers containing aromatic rings, piperazines, or other cyclic structures can be introduced to explore different conformational spaces. dcchemicals.com The goal is to identify linker architectures that promote favorable protein-protein interactions within the ternary complex, leading to enhanced degradation of the target protein. nih.gov

Library Generation and Parallel Synthesis Approaches Using Propargyl Conjugation

The modular nature of PROTACs lends itself well to the generation of large compound libraries for screening and optimization. acs.orgnih.gov Parallel synthesis techniques are often employed to rapidly create a multitude of PROTACs with variations in the target ligand, linker, and E3 ligase ligand. uwa.edu.au The propargyl group of this compound is a powerful tool in this context, facilitating the use of click chemistry for the efficient and high-throughput assembly of PROTAC libraries. nih.goviris-biotech.de

A common strategy involves the synthesis of a set of azide-functionalized target protein ligands and a separate set of alkyne-functionalized E3 ligase ligands, such as this compound and its PEGylated derivatives. nih.gov These two sets of building blocks can then be combined in a combinatorial fashion using automated or semi-automated parallel synthesis platforms. The CuAAC reaction is well-suited for this approach due to its high efficiency, selectivity, and tolerance of a wide range of functional groups, often proceeding to high yields with simple purification. nih.govnih.gov

Solid-phase synthesis has also emerged as a valuable technique for constructing thalidomide-based PROTAC libraries. dntb.gov.uarsc.orgimtm.cz In this approach, the thalidomide moiety can be attached to a solid support, followed by the sequential addition of the linker and the target protein ligand. Alternatively, a pre-formed thalidomide-linker conjugate can be loaded onto the resin. rsc.org These solid-phase methods streamline the purification process and are amenable to automation, further accelerating the generation of diverse PROTAC libraries for biological evaluation. acs.orgnih.gov

Molecular Mechanisms of Action and Target Engagement of Thalidomide 5 Propargyl Oh Conjugates

Detailed Interaction of the Thalidomide (B1683933) Moiety with Cereblon

The interaction between the thalidomide portion of the conjugate and Cereblon (CRBN), a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex, is fundamental to its mechanism of action. rsc.orgrsc.org This binding event is the initial step in a cascade that ultimately leads to the degradation of specific target proteins. rsc.org

Molecular Recognition and Binding Pocket Characteristics within CRBN (e.g., Uridine Mimicry and Aromatic Cage Interaction)

The glutarimide (B196013) ring of thalidomide is crucial for its binding to CRBN. It fits into a specific hydrophobic pocket on the CRBN protein, often referred to as the "thalidomide-binding pocket" or a "tri-Trp pocket" due to the presence of three key tryptophan residues. researchgate.netnih.gov This interaction is stabilized by hydrogen bonds formed between the glutarimide moiety and the backbone of residues His380 and Trp382 within the pocket. researchgate.net

Interestingly, the glutarimide ring mimics the uracil (B121893) moiety of uridine, suggesting that CRBN may naturally bind to uracil-based metabolites. researchgate.net The phthalimide (B116566) ring of thalidomide, in contrast, is more solvent-exposed and plays a role in modulating which "neosubstrates" are recruited to the CRL4-CRBN complex for ubiquitination. nih.govresearchgate.net The binding is also stereospecific, with the (S)-enantiomer of thalidomide showing a significantly stronger binding affinity for CRBN compared to the (R)-enantiomer. researchgate.netresearchgate.net This difference in binding affinity is attributed to the more relaxed conformation of the glutarimide ring in the (S)-enantiomer when bound to CRBN. researchgate.net

Impact of Propargyl Modification on CRBN Binding Affinity and Specificity

The addition of a propargyl group at the 5-position of the phthalimide ring is a key modification for the synthesis of PROTACs. medchemexpress.com While this modification is essential for linking the thalidomide moiety to a target protein ligand, it can also influence the binding affinity and specificity for CRBN. Research has shown that modifications at the C5 position of the phthalimide ring can potentially "bump off" or reduce the interaction with endogenous zinc finger proteins, which are known off-targets of some thalidomide-based PROTACs. nih.gov This suggests that the propargyl modification could play a role in refining the specificity of the resulting PROTAC, although the primary interaction driving CRBN binding remains the glutarimide moiety. researchgate.netnih.gov

Induced Proximity and Ternary Complex Formation

The core function of thalidomide-5'-propargyl-OH in a PROTAC is to induce the formation of a ternary complex, bringing together the E3 ligase complex and a specific target protein. rsc.orgrsc.orgresearchgate.net

Facilitation of E3 Ligase-Target Protein Interaction by PROTAC Conjugates

PROTACs are heterobifunctional molecules that act as a bridge. nih.gov One end, the this compound moiety, binds to CRBN, a component of the CRL4 E3 ubiquitin ligase complex. rsc.orgnih.gov The other end of the PROTAC is a ligand designed to bind to a specific protein of interest (POI) that is targeted for degradation. nih.gov By simultaneously binding to both CRBN and the POI, the PROTAC facilitates their close proximity, effectively hijacking the cell's natural protein disposal system. rsc.orgnih.gov This induced proximity is the crucial step that leads to the ubiquitination of the target protein. rsc.org

Biophysical Characterization of Ternary Complex Stability and Stoichiometry

The formation and stability of the ternary complex (CRBN-PROTAC-Target Protein) are critical for the efficiency of protein degradation. youtube.com Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to study the thermodynamics and hydrodynamics of this complex formation. nih.gov These studies help to determine the stoichiometry of the complex, which is typically a 1:1:1 ratio of CRBN, PROTAC, and the target protein. nih.gov

The stability of this ternary complex can be influenced by cooperativity, where the binding of one protein enhances the binding of the other. youtube.com Positive cooperativity leads to a more stable ternary complex, which can result in faster and more profound protein degradation. youtube.com The so-called "hook effect," where high concentrations of the PROTAC can lead to the formation of binary complexes (CRBN-PROTAC and PROTAC-Target Protein) that inhibit the formation of the productive ternary complex, is a known phenomenon that can be mitigated by high cooperativity. nih.govyoutube.com

Ubiquitin-Proteasome System Activation and Substrate Degradation

Once the ternary complex is formed, the cellular machinery for protein degradation is activated. msstate.eduoncotarget.com The CRL4-CRBN E3 ligase complex, now in close proximity to the target protein, facilitates the transfer of ubiquitin molecules to the target. oncotarget.com This process, known as polyubiquitination, marks the target protein for destruction by the proteasome. msstate.eduoncotarget.com The proteasome is a large protein complex that recognizes and degrades polyubiquitinated proteins, breaking them down into smaller peptides. oncotarget.com

Interestingly, the binding of thalidomide and its analogs to CRBN can also inhibit the autoubiquitination of CRBN itself. nih.gov This leads to an accumulation of CRBN protein levels, which in turn can enhance the degradation of its target substrates. nih.gov This suggests a dual mechanism where the PROTAC not only brings the target to the E3 ligase but also enhances the ligase's activity. nih.gov

Mechanism of Neo-Substrate Ubiquitination by the CRL4CRBN Complex

The ubiquitination process is a highly regulated cascade involving three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). nih.govresearchgate.net The E3 ligase is responsible for recognizing the specific substrate to be targeted for degradation. nih.govnih.gov The CRL4CRBN complex is a multi-subunit E3 ligase composed of Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), regulator of cullins 1 (ROC1, also known as RBX1), and the substrate receptor CRBN. nih.govnih.govguidetopharmacology.org

In its native state, the CRL4CRBN complex targets endogenous substrates for ubiquitination. guidetopharmacology.org However, when a thalidomide derivative like this compound binds to the thalidomide-binding pocket of CRBN, it creates a new molecular surface. researchgate.netacs.org This altered surface can now recognize and bind to specific proteins, known as neosubstrates, that would not otherwise interact with the complex. nih.govnih.gov This binding event brings the neosubstrate into close proximity to the E2 enzyme associated with the CRL4CRBN complex, facilitating the transfer of ubiquitin molecules to the neosubstrate. nih.gov This process results in the formation of a polyubiquitin (B1169507) chain on the target protein, marking it for degradation. researchgate.netoup.com

Proteasome-Mediated Degradation of Polyubiquitinated Target Proteins

Proteins tagged with a polyubiquitin chain, particularly those linked via lysine (B10760008) 48 (K48), are recognized by the 26S proteasome, a large multi-protein complex responsible for protein degradation. nih.govnih.gov The proteasome unfolds the polyubiquitinated protein and cleaves it into smaller peptides, while the ubiquitin monomers are recycled for subsequent rounds of ubiquitination. nih.govnih.gov This process of targeted protein degradation is essential for maintaining cellular homeostasis and is the ultimate outcome of the molecular events initiated by the binding of thalidomide derivatives to CRBN. nih.govresearchgate.net The degradation of neosubstrates critical for cancer cell survival or proliferation is the basis for the therapeutic effects of these drugs. nih.govashpublications.org

Identification and Characterization of Cereblon Neo-Substrates

The specific neosubstrates targeted for degradation depend on the particular thalidomide derivative bound to CRBN, as different derivatives can induce distinct conformational changes in the CRBN surface. ashpublications.orgnih.gov This has led to the discovery of several key neosubstrates that mediate the therapeutic and teratogenic effects of thalidomide and its analogs.

Degradation of Ikaros Family Zinc Finger Proteins (IKZF1 and IKZF3)

Two of the most well-characterized neosubstrates of the CRL4CRBN complex in the presence of thalidomide and its analogs, lenalidomide (B1683929) and pomalidomide, are the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3). nih.govcapes.gov.brnih.gov These lymphoid transcription factors are crucial for the survival and proliferation of multiple myeloma cells. nih.govd-nb.info

Upon binding of a thalidomide derivative to CRBN, IKZF1 and IKZF3 are recruited to the CRL4CRBN complex, leading to their ubiquitination and subsequent proteasomal degradation. nih.govnih.gov The degradation of IKZF1 and IKZF3 has been shown to be a key mechanism underlying the anti-myeloma activity of these drugs. nih.govd-nb.info Research has demonstrated that lenalidomide specifically and potently induces the degradation of IKZF1 and IKZF3, while having no effect on other Ikaros family members like IKZF2 and IKZF4. nih.govnih.gov This specificity is attributed to a single amino acid within the zinc finger domains of IKZF1 and IKZF3 that is critical for their drug-dependent binding to CRBN. nih.gov

| Compound | Primary Neo-substrates | Key Biological Effect | Reference |

|---|---|---|---|

| Thalidomide | IKZF1, IKZF3, PLZF, SALL4 | Anti-myeloma, Teratogenicity | nih.govnih.govembopress.org |

| Lenalidomide | IKZF1, IKZF3, CK1α | Anti-myeloma, Treatment of del(5q) MDS | nih.govnih.govd-nb.info |

| Pomalidomide | IKZF1, IKZF3 | Anti-myeloma | nih.govnih.gov |

Promyelocytic Leukaemia Zinc Finger (PLZF/ZBTB16) as a CRBN Neosubstrate in Teratogenicity

Recent studies have identified the Promyelocytic Leukaemia Zinc Finger (PLZF) protein, also known as ZBTB16, as a neosubstrate of the CRL4CRBN complex in the presence of thalidomide. embopress.orgbiorxiv.org PLZF is a transcription factor known to play a role in various developmental processes, including limb formation. nih.govnih.gov

The degradation of PLZF has been implicated as a key event in the teratogenic effects of thalidomide. embopress.orgbiorxiv.org Research using human transcription factor protein arrays identified PLZF as a thalidomide-dependent CRBN substrate. embopress.org Subsequent experiments showed that thalidomide and its metabolite, 5-hydroxythalidomide, induce the degradation of PLZF via the CRL4CRBN complex. embopress.orgresearchgate.net This degradation is dependent on specific zinc finger domains within the PLZF protein. embopress.orgbiorxiv.org Importantly, knockdown of PLZF in chicken embryos resulted in shortened limb bones, a phenotype reminiscent of thalidomide-induced teratogenicity. embopress.orgbiorxiv.org Furthermore, overexpression of PLZF was able to partially rescue the limb defects caused by thalidomide treatment in this model. embopress.org These findings strongly suggest that the degradation of PLZF is a significant contributor to the devastating birth defects associated with thalidomide. embopress.orgbiorxiv.orggenscript.com

Exploration of Other Potential Substrates Modulated by Thalidomide Derivatives

The discovery of IKZF1, IKZF3, and PLZF as neosubstrates has spurred further research to identify other proteins whose degradation is mediated by thalidomide and its analogs. This is driven by the understanding that the diverse biological activities of these compounds are likely due to the degradation of multiple neosubstrates. nih.govashpublications.org

Quantitative mass spectrometry-based assays have been instrumental in identifying novel substrates and understanding the complex interplay between different neosubstrates competing for the CRL4CRBN ligase. ashpublications.orgnih.gov Cellular sensitivity to thalidomide analogs is influenced not only by the expression levels of CRBN but also by the abundance of competing substrates. ashpublications.orgnih.gov

Preclinical Evaluation and Mechanistic Biological Studies

In Vitro Cellular Assays for Degradation Efficacy and Specificity

These assays are fundamental to determining if a PROTAC synthesized using Thalidomide-5'-propargyl-OH can effectively and selectively eliminate its intended protein target within a cellular environment.

Once a PROTAC is synthesized, its ability to induce the degradation of a target protein is quantitatively measured. Western Blot is a widely used technique for this purpose. In this method, cell lysates from treated and untreated cells are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the target protein. A reduction in the corresponding protein band in treated samples indicates successful degradation. For example, immunoblots can be used to demonstrate the dose-dependent degradation of endogenous zinc-finger (ZF) proteins or other targets in cell lines like Jurkat cells. nih.gov Immunofluorescence offers a more visual approach, using antibodies tagged with fluorescent dyes to stain the target protein within cells, allowing for the microscopic visualization of protein depletion.

Table 1: Example Data for Target Protein Degradation by a Hypothetical PROTAC This interactive table illustrates how Western Blot data might be presented to show the percentage of a target protein remaining after treatment.

| Treatment Group | Concentration | Target Protein Level (%) |

|---|---|---|

| Vehicle Control | 0 µM | 100% |

| PROTAC-X | 0.1 µM | 75% |

| PROTAC-X | 1.0 µM | 28% |

To understand the potency and dynamics of a degrader, researchers perform dose-response and time-course studies. In dose-response experiments, cells are treated with a range of degrader concentrations to determine the concentration at which 50% of the target protein is degraded (DC50) and the maximum level of degradation (Dmax). Time-course experiments involve treating cells with a fixed concentration of the degrader and harvesting them at different time points (e.g., 2, 4, 8, 24 hours) to observe how quickly degradation occurs and how long the effect lasts. These kinetic analyses are crucial for characterizing the pharmacological properties of the molecule. nih.gov

Table 2: Example Dose-Response Data for Degradation Kinetics This interactive table shows the percentage of target protein degradation at various concentrations of a hypothetical PROTAC after a 24-hour treatment.

| PROTAC Concentration | Percent Degradation (%) |

|---|---|

| 0.01 µM | 15% |

| 0.1 µM | 48% |

| 1.0 µM | 85% |

| 10.0 µM | 92% |

A critical concern for any thalidomide-based degrader is its specificity. nih.gov While designed to degrade one target, it may unintentionally degrade other proteins, leading to off-target effects. The thalidomide (B1683933) moiety itself is known to recruit and degrade a specific set of "neo-substrate" proteins, primarily C2H2 zinc finger proteins like IKZF1 and IKZF3. nih.govfrontiersin.org To assess selectivity on a global scale, mass spectrometry-based cellular proteomics is employed. This powerful technique quantifies thousands of proteins in cells treated with the degrader versus control cells. By comparing the entire proteome under these conditions, researchers can identify any proteins that are significantly depleted besides the intended target. nih.govnih.gov This approach is essential for developing highly selective degraders and minimizing potential toxicity. nih.gov

Mechanistic Studies in Cellular Models

These studies aim to confirm that the observed protein degradation occurs through the intended biological pathway and that this degradation leads to the desired functional consequences in the cell.

Targeted protein degradation hijacks the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS). nih.govnih.gov The thalidomide component of the degrader binds to Cereblon (CRBN), a substrate receptor for the CRL4^CRBN^ E3 ubiquitin ligase complex. mdpi.combohrium.com This brings the ligase into proximity with the target protein, which is then tagged with ubiquitin chains. This polyubiquitination marks the protein for destruction by the proteasome. nih.gov To confirm this mechanism, researchers can co-treat cells with the degrader and a proteasome inhibitor (e.g., bortezomib). If the degrader works through the proteasome, its activity will be blocked, and the target protein will no longer be degraded. This "rescue" of the target protein confirms the proteasome-dependent mechanism of action.

The ultimate goal of degrading a target protein is to modulate cellular activity. Therefore, studies are conducted to link the loss of the target protein with changes in downstream signaling and observable cellular phenotypes. For instance, the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) by immunomodulatory imide drugs (IMiDs) leads to the downregulation of key oncogenic proteins like c-MYC and IRF4, resulting in anti-myeloma activity. mdpi.com Similarly, if a PROTAC targets a specific kinase, researchers would expect to see a decrease in the phosphorylation of that kinase's known substrates. By correlating protein loss with a functional cellular outcome—such as apoptosis, cell cycle arrest, or inhibition of inflammation—the therapeutic potential of the degrader is validated. frontiersin.orgmdpi.com

Table 3: Correlation of Known Thalidomide-Moiety Neosubstrate Degradation with Cellular Phenotypes This interactive table outlines key proteins known to be degraded via the CRBN-thalidomide interaction and their associated biological outcomes.

| Degraded Neosubstrate | Downstream Effect | Associated Cellular Phenotype/Effect | Citation |

|---|---|---|---|

| Ikaros (IKZF1) & Aiolos (IKZF3) | Downregulation of IRF4 and c-MYC | Anti-myeloma activity, Immunomodulation | mdpi.com |

| Casein Kinase 1α (CK1α) | - | Therapeutic effect in myelodysplastic syndrome | nih.gov |

| SALL4 | Loss of function | Teratogenicity (limb and organ malformation) | frontiersin.org |

Table 4: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Thalidomide |

| Bortezomib |

| Ikaros (IKZF1) |

| Aiolos (IKZF3) |

| c-MYC |

| IRF4 |

| Casein Kinase 1α (CK1α) |

| SALL4 |

| GSPT1 |

Analysis of Substrate Selectivity Modulation by Thalidomide and its Derivatives

The mechanism of action of thalidomide and its derivatives is intrinsically linked to their ability to modulate the substrate selectivity of the Cereblon (CRBN) E3 ubiquitin ligase complex. nih.govnih.gov When these small molecules bind to CRBN, they effectively "glue" new proteins, termed "neosubstrates," to the complex, marking them for ubiquitination and subsequent degradation by the proteasome. nih.gov This redirection of the cellular degradation machinery is the foundation of both the therapeutic effects and the tragic teratogenicity of thalidomide. nih.gov

The chemical structure of the thalidomide analogue is a critical determinant of which neosubstrates are recruited. nih.gov Structural modifications to the phthalimide (B116566) or glutarimide (B196013) rings of the thalidomide scaffold can dramatically alter the substrate profile. nih.gov For instance, the immunomodulatory drugs (IMiDs) lenalidomide (B1683929) and pomalidomide, both derivatives of thalidomide, exhibit different neosubstrate preferences, which accounts for their distinct clinical activities. nih.gov

While direct studies on the substrate selectivity of This compound are not extensively available in public literature, its chemical structure provides clues to its intended function. The propargyl group is a reactive moiety containing an alkyne, which is often used in "click chemistry" for the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com This suggests that This compound is designed as a chemical intermediate, a building block to be incorporated into larger molecules that target specific proteins for degradation via the CRBN pathway. medchemexpress.com As a Cereblon ligand, it is engineered to recruit the CRBN protein. medchemexpress.com

Insights into the potential substrate selectivity of the 5'-hydroxy functional group can be drawn from studies on the thalidomide metabolite, 5'-hydroxythalidomide. Research has shown that hydroxylation of the glutarimide ring can influence the degradation of certain neosubstrates. nih.gov For example, the metabolite 5-hydroxythalidomide, hydroxylated on the phthalimide ring, induces the degradation of the transcription factor SALL4, a key mediator of thalidomide's teratogenic effects, but not IKZF1 (Ikaros). nih.gov This highlights the principle that even small chemical modifications can significantly shift the substrate preference of the CRBN-ligand complex.

Table 1: Substrate Selectivity of Thalidomide and its Metabolite

| Compound | Key Neosubstrate(s) Degraded | Implication | Reference |

| Thalidomide | PLZF, SALL4 | Teratogenicity | nih.gov |

| 5-hydroxythalidomide | SALL4 (stronger than thalidomide), PLZF (weaker than thalidomide) | Teratogenicity | nih.gov |

| Lenalidomide | IKZF1, IKZF3, CK1α | Anti-myeloma, treatment for 5q- syndrome | nih.gov |

| Pomalidomide | IKZF1, IKZF3 | Anti-myeloma | nih.gov |

This table is generated based on published data for thalidomide and its well-characterized derivatives and metabolites to illustrate the principle of modulated substrate selectivity. Specific data for this compound is not available.

Mechanistic Studies in Preclinical Animal and Ex Vivo Models

Investigation of Angiogenesis Modulation in Ex Vivo Models (e.g., Human Saphenous Vein Model, Rat Aortic Ring Assay)

One of the first recognized biological activities of thalidomide, beyond its sedative effects, was its ability to inhibit angiogenesis, the formation of new blood vessels. nih.gov This anti-angiogenic property is believed to contribute to both its therapeutic efficacy in certain cancers and its devastating teratogenic effects, as embryonic development is highly dependent on the formation of new blood vessels. asu.edu

To investigate the anti-angiogenic potential of thalidomide and its derivatives, researchers utilize various ex vivo models that recapitulate aspects of blood vessel formation. Two common assays are the rat aortic ring assay and the human saphenous vein model. In the rat aortic ring assay, a cross-section of the aorta is placed in a culture medium, and the sprouting of new microvessels from the edge of the tissue is quantified.

Studies on the thalidomide metabolite, 5'-OH-thalidomide , have been conducted using these models. In the rat aortic ring assay, 5'-OH-thalidomide demonstrated biologic activity, indicating an ability to inhibit angiogenesis in this model system. nih.gov However, in the human saphenous vein model, no significant anti-angiogenic activity was observed for this metabolite. nih.gov This discrepancy highlights a potential species-specificity in the anti-angiogenic effects of thalidomide metabolites, a recurring theme in thalidomide research. nih.gov There is currently no publicly available data on the direct testing of This compound in these specific ex vivo angiogenesis models.

Table 2: Anti-Angiogenic Activity of 5'-OH-Thalidomide in Ex Vivo Models

| Model | Compound | Finding | Reference |

| Rat Aortic Ring Assay | 5'-OH-thalidomide | Showed biologic activity (inhibition of angiogenesis) | nih.gov |

| Human Saphenous Vein Model | 5'-OH-thalidomide | No activity observed | nih.gov |

This table summarizes the findings for the metabolite 5'-OH-thalidomide, as direct data for this compound is not available.

Mechanistic Dissection of Developmental Effects in Vertebrate Embryo Models (e.g., Chicken Embryo Models for PLZF Degradation)

Vertebrate embryo models, particularly the chicken embryo (Gallus gallus), have been instrumental in elucidating the molecular mechanisms underlying thalidomide's teratogenicity. asu.edunih.gov The accessibility and rapid development of the chick embryo allow for direct observation of the effects of chemical compounds on developmental processes, such as limb formation. nih.gov

Recent research has identified the degradation of specific neosubstrates by the CRBN E3 ubiquitin ligase as a key event in thalidomide-induced birth defects. One such neosubstrate implicated in teratogenicity is the Promyelocytic Leukemia Zinc Finger (PLZF) protein. nih.govnih.gov Studies using human transcription factor protein arrays have identified PLZF as a thalidomide-dependent CRBN substrate. nih.gov

In chicken embryo models, treatment with thalidomide or its metabolite, 5-hydroxythalidomide, has been shown to induce the degradation of PLZF protein. nih.gov Importantly, the degradation of another known teratogenic substrate, SALL4, was not observed in chicken embryos under the same conditions, suggesting that PLZF is a critical mediator of thalidomide's effects in this model. nih.gov Furthermore, overexpression of PLZF in these embryos partially rescued the limb defects caused by thalidomide, providing strong evidence for a causal link between PLZF degradation and the observed developmental abnormalities. nih.gov Knockdown of PLZF in the absence of thalidomide also resulted in shortened limb bones, further supporting its role in limb development. nih.gov

Table 3: Role of PLZF Degradation in Thalidomide-Induced Teratogenicity in Chicken Embryo Model

| Compound | Effect on PLZF in Chicken Embryo | Phenotypic Outcome in Chicken Embryo | Reference |

| Thalidomide | Induces degradation | Limb defects | nih.gov |

| 5-hydroxythalidomide | Induces degradation | Teratogenic phenotypes | nih.gov |

| Overexpression of PLZF with Thalidomide | - | Partial rescue of limb defects | nih.gov |

This table is based on published findings for thalidomide and its metabolite. The effects of this compound have not been reported.

Structure Activity Relationships Sar and Computational Approaches for Optimized Design

Structure-Activity Relationship (SAR) Studies of Thalidomide-5'-propargyl-OH Conjugates

The efficacy of a PROTAC is not solely dependent on the individual binding affinities of its two "warhead" ligands for the target protein and the E3 ligase. The linker connecting these two ends plays a crucial and multifaceted role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for successful protein degradation. elifesciences.orgnih.gov

Impact of Linker Length, Rigidity, and Chemical Composition on Degradation Potency and Efficacy

Linker Length: The length of the linker is a critical parameter that must be carefully optimized. nih.gov A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. nih.gov Conversely, an excessively long linker may not effectively bring the two proteins into the close proximity required for efficient ubiquitination. nih.gov Studies have shown that even small changes in linker length can have a dramatic impact on degradation potency. For instance, in the context of an estrogen receptor alpha (ERα)-targeting PROTAC, a 16-atom polyethylene (B3416737) glycol (PEG) linker was found to be significantly more potent than a 12-atom linker, despite similar binding affinities for ERα. nih.gov In another example, with homo-PROTACs designed to degrade CRBN itself, a shorter 8-atom PEG linker was determined to be optimal. nih.gov

Linker Rigidity: The flexibility or rigidity of the linker also plays a vital role. While flexible linkers, such as traditional PEG or alkyl chains, can allow the PROTAC to adopt multiple conformations to facilitate ternary complex formation, they can also introduce an entropic penalty. nih.gov In some cases, increasing linker rigidity has been shown to enhance degradation potency. For example, a PROTAC targeting the androgen receptor (AR) with a highly rigid linker demonstrated potent AR depletion. nih.gov However, this is not a universal rule. In a different study, replacing a flexible PEG unit with more rigid disubstituted phenyl rings in AR-targeting PROTACs resulted in a complete loss of activity, suggesting that the rigidified linkers could not adopt a productive conformation for ternary complex formation. nih.gov

Chemical Composition: The elemental makeup of the linker can also affect PROTAC activity. The introduction of heteroatoms, such as oxygen in PEG linkers or nitrogen in motifs like pyridine/di-piperidine, can improve properties like aqueous solubility. nih.gov However, the chemical composition can also have unexpected effects. For instance, replacing a nine-atom alkyl chain with three PEG units in a CRBN-targeting PROTAC led to weaker degradation, indicating that the incorporation of oxygen atoms was somehow inhibiting the PROTAC's activity in that specific context. nih.gov

| Linker Property | General Impact on PROTAC Efficacy | Example |

| Length | Optimal length is crucial for productive ternary complex formation. Too short or too long can be detrimental. | An 8-atom PEG linker was optimal for CRBN homo-PROTACs, while a 16-atom linker was more potent for an ERα PROTAC. nih.gov |

| Rigidity | Can enhance potency by pre-organizing the PROTAC for binding, but can also prevent necessary conformational changes. | A rigid linker improved AR degradation in one case, nih.gov but phenyl-based rigid linkers abolished activity in another. nih.gov |

| Composition | Influences solubility and can impact degradation in ways that are not fully understood. | Replacing an alkyl chain with PEG units weakened CRBN degradation. nih.gov |

Optimization of Target Protein Ligand and E3 Ligase Ligand Interactions within PROTACs

The development of effective PROTACs relies on the careful selection and optimization of both the ligand for the protein of interest (POI) and the ligand for the E3 ligase. rsc.org While a high binding affinity for the target protein is often a starting point, it does not always correlate directly with degradation efficiency. nih.gov

The choice of E3 ligase is also critical, as their expression levels can vary between different cell types. nih.gov While over 600 E3 ligases are known, only a handful, including CRBN and VHL, have been extensively used in PROTAC design. researchgate.net The optimization of the E3 ligase ligand itself is an important area of research. For example, in the development of androgen receptor (AR) PROTACs, screening various VHL-based E3 ligase ligands led to the selection of an optimal binder. nih.gov Interestingly, sometimes a lower-affinity E3 ligase ligand can lead to a more potent degrader, as demonstrated by an AR-targeting PROTAC that showed higher activity with a weaker VHL ligand. nih.gov

The interplay between the target ligand, the E3 ligase ligand, and the linker is complex. The goal is to achieve favorable protein-protein interactions (PPIs) within the ternary complex, which are induced by the PROTAC. rsc.org These induced PPIs are a key determinant of successful degradation. rsc.org

| Component | Optimization Strategy | Key Consideration |

| Target Protein Ligand | Often derived from known inhibitors. | High binding affinity is not always necessary or sufficient for potent degradation. nih.gov |

| E3 Ligase Ligand | Selection based on E3 ligase expression and optimization of the ligand's structure. | Lower affinity E3 ligase ligands can sometimes result in more effective degraders. nih.gov |

| Ternary Complex | The overall goal is to induce favorable and stable protein-protein interactions. | The linker plays a crucial role in mediating these interactions. rsc.org |

Computational Chemistry and Molecular Modeling

Given the complexity of the PROTAC system, computational methods have become indispensable tools for rational design and for gaining a deeper understanding of the underlying molecular mechanisms.

Molecular Docking Simulations for Predicting Binding Modes of this compound to CRBN

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of PROTACs, docking simulations are crucial for understanding how the thalidomide-derived moiety, such as this compound, interacts with CRBN. These simulations can predict the key amino acid residues in the CRBN binding pocket that form hydrogen bonds and other stabilizing interactions with the ligand. nih.govresearchgate.net For example, docking studies have helped to elucidate the binding modes of various ligands to CRBN, providing insights that can guide the design of new and more potent CRBN binders. nih.gov

Molecular Dynamics Simulations for Understanding Ternary Complex Assembly and Stability

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are essential for understanding the assembly and stability of the ternary complex. researchgate.netacs.org These simulations can reveal the flexibility of the linker and how it influences the relative orientation of the target protein and the E3 ligase. elifesciences.org They can also identify key interactions that stabilize the ternary complex, which are crucial for efficient ubiquitination. researchgate.netresearchgate.net For example, MD simulations have been used to compare the stability of different PROTAC-mediated ternary complexes and to understand why some linkers lead to more potent degradation than others. elifesciences.orgresearchgate.net These simulations have shown that a stable ternary complex is a critical, though not always sufficient, step for successful protein degradation. elifesciences.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Degradation Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. In the context of PROTACs, QSAR models are being developed to predict the degradation potency of new molecules based on their structural features. arxiv.orgnih.gov These models can incorporate a wide range of descriptors, including information about the target protein, the E3 ligase, the linker, and the experimental conditions. arxiv.org While still an emerging area, machine learning and deep learning approaches are showing promise in developing predictive QSAR models for PROTACs. arxiv.orgnih.govbiorxiv.org These models have the potential to significantly accelerate the design and optimization of novel degraders by allowing researchers to prioritize the synthesis of the most promising candidates. nih.govresearchgate.net

| Computational Method | Application in PROTAC Design | Key Insights |

| Molecular Docking | Predicting the binding mode of the E3 ligase ligand (e.g., this compound) to its target (e.g., CRBN). | Identifies key interacting residues and informs the design of more potent ligands. nih.gov |

| Molecular Dynamics | Simulating the formation and dynamics of the ternary complex over time. | Reveals the role of the linker in complex stability and the importance of induced protein-protein interactions. elifesciences.orgresearchgate.net |

| QSAR Modeling | Predicting the degradation activity of new PROTACs based on their chemical structure. | Aims to establish a predictive relationship between structure and potency to guide rational design. arxiv.orgnih.gov |

Virtual Screening for Novel Target Protein Ligands Compatible with this compound Scaffolds

The landscape of drug discovery is continually evolving, with computational methods playing an increasingly pivotal role in the rational design and identification of novel therapeutic agents. scienceopen.comscienceopen.com Among these, virtual screening has emerged as a powerful tool to navigate vast chemical libraries and identify potential ligands for biological targets. scienceopen.comresearchgate.net This approach is particularly pertinent to the development of Proteolysis Targeting Chimeras (PROTACs), where the identification of a suitable ligand for a protein of interest (POI) is a critical initial step. The this compound scaffold, a derivative of thalidomide (B1683933), serves as a well-established E3 ligase ligand, specifically recruiting the Cereblon (CRBN) protein. dundee.ac.uknih.gov Its propargyl group provides a convenient anchor for linking to a POI ligand, making it a valuable component in the construction of PROTACs. tenovapharma.com The challenge, therefore, lies in discovering novel ligands for various POIs that can be effectively paired with this CRBN-recruiting scaffold.

Virtual screening strategies for this purpose can be broadly categorized into structure-based and ligand-based approaches. scienceopen.com Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein to dock vast libraries of compounds and predict their binding affinity. scienceopen.comscienceopen.com This method is instrumental when the structure of the POI is known, allowing for the identification of novel chemical scaffolds that can bind to it. Conversely, ligand-based virtual screening (LBVS) is employed when the structure of the target is unknown but a set of known active ligands is available. This approach uses the chemical features of these known ligands to identify other molecules in a database with similar properties. scienceopen.com

In the context of developing PROTACs incorporating the this compound scaffold, virtual screening campaigns are typically designed to identify the "warhead" component—the ligand that binds to the novel protein target. The general workflow involves screening large compound databases against a specific POI. Once potential binders are identified and their binding modes are predicted through docking, medicinal chemists can envision how to link these novel ligands to the this compound moiety. Computational tools can further aid in modeling the entire PROTAC molecule and predicting the stability and geometry of the resulting ternary complex (POI-PROTAC-CRBN), which is crucial for inducing subsequent protein degradation. nih.govbiorxiv.org

The discovery of novel ligands through virtual screening is a multifaceted process that often involves several computational and experimental validation steps. High-throughput virtual screening (HTVS) can rapidly filter millions of compounds, leading to a smaller, more manageable set of potential hits. These hits are then typically subjected to more rigorous computational analyses, such as molecular dynamics simulations, to assess the stability of the predicted binding. Promising candidates from these in silico analyses are then synthesized and experimentally validated for their binding affinity and functional activity.

While the primary application of virtual screening in this context is to find ligands for new protein targets, it can also be used to explore the "neosubstrate" landscape. nih.gov The binding of a thalidomide-based PROTAC to CRBN can alter its substrate specificity, leading to the degradation of proteins not normally targeted by the native E3 ligase complex. nih.govnih.gov Computational methods can be employed to predict which proteins might be recruited as neosubstrates by a PROTAC containing the this compound scaffold, providing insights into potential off-target effects or even new therapeutic opportunities.

The following table illustrates a hypothetical output from a virtual screening campaign aimed at identifying novel ligands for a target protein, which could then be incorporated into a PROTAC with this compound. The data presented is representative of the types of information generated and analyzed in such studies.

| Compound ID | Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues | Scaffold Compatibility with this compound |

| ZINC12345678 | Kinase X | -10.5 | 50 | ASP145, LYS33, GLU91 | High - Favorable exit vector for linker attachment |

| CHEMBL987654 | Bromodomain Y | -9.8 | 120 | ASN429, TYR386 | Moderate - Steric hindrance may require a longer linker |

| PDB-LIG-XYZ | Transcription Z | -11.2 | 25 | ARG1145, SER1100, HIS1085 | High - Multiple potential attachment points for the linker |

| DRUGBANK-007 | Protein A | -8.9 | 300 | VAL23, ILE45, LEU89 | Low - Binding pocket is deeply buried |

This table showcases how virtual screening can prioritize compounds based on their predicted binding energetics and interactions with the target protein. The "Scaffold Compatibility" column is a crucial qualitative assessment that considers the feasibility of chemically linking the identified ligand to the this compound scaffold to create a functional PROTAC. This integrated computational approach significantly accelerates the discovery of novel PROTACs capable of targeting a wide array of disease-relevant proteins. scienceopen.comnih.gov

Advanced Research Directions and Emerging Applications

Advanced Biophysical Characterization of Protein-Ligand and Protein-Protein Interactions

A deep understanding of the formation and stability of the ternary complex—comprising the E3 ligase, the PROTAC, and the target protein—is fundamental to the rational design of effective degraders. The development of a PROTAC is often a complex process requiring the synthesis of multiple analogs to optimize the chemical linker that connects the two protein-binding moieties. nih.gov Biophysical techniques are indispensable for dissecting the binding events and thermodynamic forces that govern the assembly of these complexes.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful biophysical methods for characterizing the interactions between molecules. nih.govscite.ai In the context of PROTACs, these techniques provide critical quantitative data on the binding affinity, kinetics, and thermodynamics of both the binary interactions (PROTAC-target and PROTAC-E3 ligase) and the formation of the complete ternary complex. nih.govpubcompare.ai

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. nih.gov For PROTACs, ITC can determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interactions. This information is crucial for understanding the driving forces behind ternary complex formation and can reveal cooperativity—the phenomenon where the binding of one protein influences the PROTAC's affinity for the other.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to monitor binding events in real-time. springernature.com It is invaluable for determining the kinetics of an interaction, including the association (k_a) and dissociation (k_d) rates. nih.gov In PROTAC development, SPR is widely used to characterize the binding of ligands to Cereblon and to measure the formation and stability of the ternary complex. nih.govpeakproteins.com Recent advances in high-throughput SPR instruments have enabled the rapid screening of ligands based on their binding kinetics, accelerating the optimization of PROTACs. nih.govspringernature.com

The data generated from these methods, as summarized in the table below, are essential for establishing structure-activity relationships (SAR) and guiding the optimization of PROTAC linkers and ligands for improved efficacy.

| Biophysical Technique | Key Parameters Measured | Application in PROTAC Research |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Quantifies thermodynamic forces of binary and ternary complex formation; detects binding cooperativity. nih.govpubcompare.ai |

| Surface Plasmon Resonance (SPR) | Association Rate (k_a), Dissociation Rate (k_d), Binding Affinity (K_D) | Measures real-time binding kinetics of ligands to E3 ligases and target proteins; optimizes linkers and characterizes ternary complex stability. nih.govspringernature.com |

While kinetics and thermodynamics provide data on the strength and forces of an interaction, high-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (Cryo-EM) offer a visual blueprint of the ternary complex. These methods are critical for understanding the precise molecular interactions that stabilize the complex and lead to efficient protein degradation. nih.gov

X-ray Crystallography: This technique has been instrumental in revealing the atomic-level details of how immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its derivatives bind to the CRBN E3 ligase. researchgate.netnih.gov Crystal structures have shown that the glutarimide (B196013) moiety of these molecules fits into a hydrophobic pocket on CRBN, while the other end of the molecule modifies the surface of CRBN, creating a new interface for recruiting "neosubstrate" proteins for degradation. nih.govnih.gov The first crystal structure of a complete PROTAC-induced ternary complex provided unprecedented insight into the extensive protein-protein interactions and intramolecular contacts that define the complex's architecture. nih.gov

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has become an increasingly powerful tool for studying large and dynamic macromolecular assemblies, which are often challenging to crystallize. nanoimagingservices.com For PROTACs, which can induce highly dynamic and conformationally diverse ternary complexes, Cryo-EM is particularly advantageous. nanoimagingservices.combiorxiv.org It can provide structural information for the entire E3 ligase-PROTAC-target complex, guiding structure-based drug design efforts to improve the potency and selectivity of degraders. nanoimagingservices.com

These structural insights are crucial for moving beyond trial-and-error approaches and toward the rational, structure-guided design of novel and more effective PROTACs. nih.govnih.gov

Integration of Thalidomide-5'-propargyl-OH with Bioorthogonal Chemical Probes

The terminal alkyne group of this compound serves as a bioorthogonal handle, meaning it is chemically inert within biological systems but can be selectively reacted with a partner functional group (an azide) via "click chemistry." medchemexpress.commedchemexpress.com This feature makes it an invaluable tool for chemical proteomics and the construction of sophisticated, controllable degradation systems.

Activity-Based Protein Profiling (ABPP) is a chemical proteomic strategy that uses reactive chemical probes to map the functional state of enzymes and other proteins directly in complex biological systems. nih.govyoutube.com Chemical proteomics, more broadly, aims to identify the molecular targets of small molecules—a process known as target deconvolution. nih.gov

This compound can be used as a chemical probe in these approaches. By introducing the probe into cells or cell lysates, it will bind to its protein partners, primarily the E3 ligase Cereblon. medchemexpress.com Subsequently, a reporter tag containing an azide (B81097) group (e.g., biotin-azide for affinity purification or a fluorophore-azide for imaging) can be "clicked" onto the alkyne handle of the bound probe. This allows for the selective isolation, identification, and quantification of the probe's binding partners using mass spectrometry. nih.gov This approach is critical for:

Confirming Target Engagement: Verifying that the thalidomide moiety binds to CRBN in a cellular context.

Identifying Off-Targets: Discovering unintended protein interactions, which is crucial for understanding potential side effects.

Discovering Neosubstrates: Identifying the specific proteins that are brought to the E3 ligase for degradation by a given PROTAC.

A major challenge in therapy is minimizing off-target and off-tissue effects. frontiersin.orgnih.gov One innovative solution is the development of conditional PROTACs, which can be activated at specific times and locations in the body. Photoswitchable PROTACs, or "photoPROTACs," are a leading example of this technology. nih.gov

These molecules incorporate a light-sensitive chemical group, such as an azobenzene (B91143), into the linker. chemrxiv.orgacs.org The azobenzene can exist in two different shapes (isomers), a trans form and a cis form. By applying a specific wavelength of light, the linker can be switched from one isomer to the other. In a common design, the PROTAC is inactive in its cis form because the distance between the two ends is too short to bridge the E3 ligase and the target protein. chemrxiv.org Upon irradiation with another wavelength of light, the linker switches to the active trans form, allowing the ternary complex to form and triggering protein degradation. chemrxiv.orgacs.org This process can be reversible, offering precise on/off control. nih.gov

The propargyl group on this compound makes it an ideal starting point for synthesizing such advanced degraders. The CRBN-binding fragment can be easily attached to a photoswitchable linker via click chemistry, enabling the rapid development and testing of spatiotemporally controlled degradation systems. nih.gov

| Conditional PROTAC Technology | Mechanism of Control | Advantage |

| Photoswitchable PROTACs (photoPROTACs) | A light-sensitive moiety (e.g., azobenzene) in the linker changes shape in response to specific wavelengths of light, activating or deactivating the PROTAC. chemrxiv.orgacs.org | High spatiotemporal precision; reversible on/off control of protein degradation. nih.gov |

| PhosphoPROTACs | Activated by specific kinase-mediated phosphorylation. nih.govacs.org | Conditional activation based on specific cellular signaling pathways. |

Innovations in PROTAC Design and Delivery

The field of targeted protein degradation is rapidly evolving, with significant innovations in both the molecular design of PROTACs and the strategies for delivering them effectively. nih.govmarinbio.com The modular nature of molecules like this compound allows them to be incorporated into these cutting-edge designs.

Innovations in PROTAC design often focus on the linker, which is now understood to be more than just a passive tether. The length, rigidity, and chemical composition of the linker can dramatically influence the stability and geometry of the ternary complex, thereby affecting degradation efficiency and selectivity. nih.gov The use of alkyne-containing linkers, for which this compound is a precursor, is common in PROTAC synthesis due to the robust and efficient nature of click chemistry. nih.gov

Despite their promise, PROTACs often possess physicochemical properties, such as high molecular weight and poor water solubility, that hinder their clinical translation. nih.govissuu.com To overcome these hurdles, innovative drug delivery systems are being explored. biochempeg.com These strategies aim to protect the PROTAC molecule, improve its pharmacokinetic profile, and ensure it reaches the target tissue. issuu.comslideshare.net Examples include:

Nanoparticle-Based Systems: Encapsulating PROTACs within nanoparticles can improve their solubility, stability, and accumulation in tumor tissues through passive targeting. nih.govbiochempeg.com

Antibody-PROTAC Conjugates: Similar to antibody-drug conjugates (ADCs), this approach involves attaching a PROTAC to an antibody that specifically recognizes a protein on the surface of cancer cells. frontiersin.org This allows for targeted delivery of the degrader molecule directly to the diseased cells, enhancing efficacy while reducing systemic exposure and potential toxicity. frontiersin.org

The integration of versatile building blocks like this compound with these advanced design and delivery platforms is paving the way for the next generation of highly potent and specific protein-degrading therapeutics. nih.govbiochempeg.com

Strategies to Overcome Current Limitations and Resistance Mechanisms in Targeted Protein Degradation

Targeted protein degradation (TPD) technologies, including proteolysis-targeting chimeras (PROTACs), have emerged as a powerful therapeutic modality. However, the development of resistance to these agents is a growing concern. nih.govresearchgate.net Resistance can arise from various mechanisms, including mutations in the target protein that prevent PROTAC binding or alterations in the components of the ubiquitin-proteasome system (UPS). nih.govaacrjournals.orgacs.org

One primary mechanism of resistance involves the E3 ligase machinery. nih.gov For instance, cancer cells treated with PROTACs that utilize the Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligases have been shown to develop resistance through mutations or downregulation of these ligases. nih.govaacrjournals.org A key strategy to overcome this is the use of PROTACs that engage alternative E3 ligases. If a cancer cell becomes resistant to a CRBN-based PROTAC, a VHL-based PROTAC may still be effective, and vice-versa. nih.gov

Another approach involves the development of PROTACs that can degrade mutated, resistant forms of a target protein. frontiersin.org For example, PROTACs have been designed to degrade the T315I mutant of the BCR-ABL fusion protein, which is resistant to the kinase inhibitor imatinib. frontiersin.org This is possible because PROTACs can often bind to their target protein at a different site than traditional inhibitors, allowing them to be effective even when the inhibitor binding site is mutated. acs.orgfrontiersin.org Furthermore, because of their catalytic nature, PROTACs can be effective against target protein overexpression, a common resistance mechanism to traditional inhibitors. nih.gov

Researchers are also exploring ways to enhance the degradation process itself. This includes the development of agents that inhibit deubiquitinating enzymes (DUBs), which act to remove ubiquitin tags and counteract the degradation process. acs.orgresearchgate.net Additionally, strategies to improve the delivery and pharmacokinetic properties of PROTACs, which can be limited by their large size and poor solubility, are being actively pursued. biochempeg.comnih.gov

| Resistance Mechanism | Strategy to Overcome | Example | Reference |

| E3 ligase mutation/downregulation | Utilize PROTACs with alternative E3 ligases | Switching from a CRBN-based to a VHL-based PROTAC | nih.gov |

| Target protein mutation | Design PROTACs that bind to a different epitope | GMB-475 degrades the T315I mutant of BCR-ABL | frontiersin.org |

| Target protein overexpression | Leverage the catalytic activity of PROTACs | BET-PROTACs overcome resistance from BRD4 overexpression | nih.gov |

| Impaired degradation pathway | Inhibit deubiquitinating enzymes (DUBs) | Development of DUB inhibitors | acs.orgresearchgate.net |

Exploration of Alternative E3 Ubiquitin Ligases for Broader Target Scope

The majority of PROTACs developed to date utilize a small number of E3 ligases, primarily CRBN and VHL. frontiersin.orgnih.govnih.gov While effective, this reliance on a limited set of ligases restricts the potential target scope and can contribute to resistance. The human genome encodes over 600 E3 ligases, representing a vast and largely untapped resource for expanding the reach of targeted protein degradation. nih.govresearchgate.netnih.gov

The exploration of novel E3 ligases is a key area of research. nih.govresearchgate.netresearchgate.net The development of ligands for these alternative ligases is a critical first step. nih.govresearchgate.net Recent successes include the development of ligands for E3 ligases such as MDM2, IAP, RNF114, DCAF16, and KEAP1. frontiersin.orgnih.gov The discovery of new E3 ligase ligands will enable the development of PROTACs with tissue-specific or cell-compartment-restricted activity, potentially leading to more precise and less toxic therapies. nih.gov

The rationale for exploring alternative E3 ligases is multifaceted. Different E3 ligases have distinct expression patterns across tissues and cell types. nih.gov This tissue specificity can be exploited to create PROTACs that selectively degrade target proteins in diseased tissues while sparing healthy ones. Furthermore, some E3 ligases may be more effective at degrading certain classes of proteins or proteins located in specific subcellular compartments. nih.gov

The discovery of new E3 ligase ligands is being accelerated by innovative techniques such as fragment-based ligand discovery and chemoproteomic approaches. researchgate.netnih.gov These methods allow for the screening of large chemical libraries to identify small molecules that bind to previously unliganded E3 ligases. nih.gov

| E3 Ligase | Significance | Reference |

| MDM2 | One of the first alternative E3 ligases to be successfully targeted by PROTACs. | frontiersin.orgnih.gov |

| IAP | Inhibitors of apoptosis proteins; ligands have been incorporated into PROTACs. | frontiersin.orgnih.gov |

| RNF114 | A RING-type zinc-finger protein that has been successfully utilized in degraders. | nih.gov |

| DCAF16 | A DDB1-CUL4 associated factor that has been targeted for protein degradation. | nih.gov |

| KEAP1 | A Kelch-like ECH-associated protein that has been exploited for PROTAC development. | nih.gov |